N-ethyl-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-ethyl-2-(4-nitrophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . It is characterized by the presence of an ethyl group, a nitrophenoxy group, and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-(4-nitrophenoxy)acetate is then reacted with ethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl or aryl halides, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-ethyl-2-(4-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrophenoxyacetic acid and ethylamine.
Scientific Research Applications
N-ethyl-2-(4-nitrophenoxy)acetamide is used in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-ethyl-2-(4-nitrophenoxy)acetamide can be compared with similar compounds such as:
N-methyl-2-(4-nitrophenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-2-(4-aminophenoxy)acetamide: The nitro group is reduced to an amino group.
N-ethyl-2-(4-chlorophenoxy)acetamide: The nitro group is replaced with a chloro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups .
Properties
IUPAC Name |
N-ethyl-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-11-10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXDZQDKGIZBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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